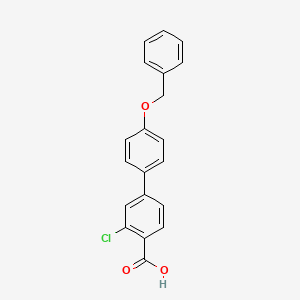

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Organic Synthesis

Substituted benzoic acids are a class of organic compounds that are fundamental to the synthesis of a vast number of organic molecules. newworldencyclopedia.organnexechem.comwikipedia.org Their utility stems from the reactivity of the carboxylic acid group and the influence of various substituents on the aromatic ring. annexechem.comlibretexts.org Benzoic acid and its derivatives are important precursors in the industrial production of chemicals such as phenol (B47542), benzoyl chloride, and benzoyl peroxide. wikipedia.orgchemeurope.com

The presence of substituents on the benzene (B151609) ring significantly modulates the properties and reactivity of the benzoic acid. Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while electron-donating groups can decrease it. libretexts.org This allows for fine-tuning of the molecule's reactivity in various chemical transformations. Substituted benzoic acids are crucial intermediates in the manufacturing of a wide range of products, including:

Pharmaceuticals: Many drugs contain a benzoic acid moiety, which can be essential for their biological activity or can serve as a handle for further chemical modification. ontosight.ai

Agrochemicals: They are used in the synthesis of herbicides and pesticides. ontosight.ai

Dyes and Pigments: The chromophoric properties of many aromatic compounds are derived from or modified by the presence of a carboxyl group. ontosight.ai

Recent advancements have highlighted the use of aryl carboxylic acids as donors of aryl groups in the synthesis of biaryl compounds, which are important structural motifs in many biologically active molecules and materials. rsc.orgrsc.orgresearchwithrutgers.com This underscores the expanding role of substituted benzoic acids beyond their traditional applications.

Overview of Aryl Halide and Benzyloxy Ether Architectures in Complex Molecular Construction

The structure of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid incorporates two key architectural features that are of paramount importance in the synthesis of complex molecules: an aryl halide and a benzyloxy ether.

Aryl Halides are organic compounds containing a halogen atom directly bonded to an aromatic ring. They are exceptionally valuable building blocks in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. numberanalytics.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.comrsc.orgwikipedia.org The versatility of aryl halides makes them indispensable in the construction of complex molecular frameworks found in pharmaceuticals, natural products, and advanced materials. numberanalytics.com

Benzyloxy Ethers are formed when a benzyl (B1604629) group is attached to an oxygen atom, which is then connected to another part of a molecule. The benzyl group (Bn) is widely used as a protecting group for alcohols in multi-step organic synthesis. wikipedia.orgchem-station.comlibretexts.org Its popularity stems from its stability under a wide range of reaction conditions, including acidic and basic environments. chem-station.com The benzyloxy ether can be readily introduced via reactions like the Williamson ether synthesis and can be selectively removed under mild reductive conditions, typically through catalytic hydrogenolysis, to reveal the original alcohol. organic-chemistry.orgcommonorganicchemistry.com This protective strategy is crucial for preventing unwanted side reactions at hydroxyl groups while other parts of the molecule are being modified.

Structural Features and Synthetic Utility of this compound

This compound is a biaryl carboxylic acid with a unique arrangement of functional groups that endows it with considerable synthetic utility. Its structure consists of a 2-chlorobenzoic acid moiety linked to a 4-benzyloxyphenyl group.

The key structural features and their implications for synthesis are:

Aryl Halide Moiety: The chlorine atom on the benzoic acid ring serves as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the construction of more complex biaryl systems or the annulation of new rings.

Benzyloxy Protecting Group: The benzyloxy group on the second phenyl ring protects a phenolic hydroxyl group. This is indicative of its potential role as an intermediate in a longer synthetic sequence. The benzyl group can be removed at a later stage to unmask the phenol, which can then be used for further functionalization, such as etherification, esterification, or as a nucleophile in other reactions.

Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be converted into a wide range of other functionalities, including esters, amides, acid chlorides, and alcohols. It can also direct ortho-lithiation to introduce substituents adjacent to the carboxyl group.

Biaryl Scaffold: The core biaryl structure is a common motif in many biologically active compounds and liquid crystals. nih.gov The rotational barrier around the bond connecting the two phenyl rings can lead to atropisomerism if appropriately substituted, which is a key feature in some chiral ligands and pharmaceuticals.

The combination of these features makes this compound a valuable intermediate for the synthesis of complex target molecules. It provides multiple sites for selective chemical modification, allowing for a modular and convergent approach to the synthesis of elaborate molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C20H15ClO3 | 338.79 | 1262011-12-0 |

| 4-Chlorobenzoic acid | C7H5ClO2 | 156.57 | 74-11-3 |

| Benzoic acid | C7H6O2 | 122.12 | 65-85-0 |

| Phenol | C6H6O | 94.11 | 108-95-2 |

Data sourced from various chemical suppliers and databases.

Table 2: Overview of Key Functional Groups and Their Synthetic Roles

| Functional Group | Role in Synthesis | Common Reactions |

| Carboxylic Acid | Versatile synthetic handle | Esterification, Amidation, Reduction, Decarboxylation |

| Aryl Halide | Substrate for cross-coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions |

| Benzyloxy Ether | Protecting group for alcohols/phenols | Cleavage by hydrogenolysis |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYSQXFESGGDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692265 | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-12-0 | |

| Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 4 Benzyloxyphenyl 2 Chlorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, reduction to an alcohol, and decarboxylative reactions.

Esterification and Amide Bond Formation Pathways

The conversion of the carboxylic acid group in 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid into esters and amides is a fundamental transformation for creating new derivatives. These reactions typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Esterification: Esterification can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common pathway for structurally similar molecules like 4-chlorobenzoic acid. nagwa.com However, for more complex substrates or milder conditions, coupling agents are frequently employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate the reaction between the carboxylic acid and an alcohol at room temperature. nih.gov For example, this compound can be reacted with various phenols or alcohols using this method to yield the corresponding esters. nih.govprepchem.com

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 4-Chlorobenzoic Acid + Ethanol | HCl (catalyst) | Ethyl 4-chlorobenzoate | nagwa.com |

| 4-(n-dodecyloxy)benzoic acid + 4-hydroxybenzaldehyde | DCC, DMAP | 4-formylphenyl 4-(n-dodecyloxy)benzoate | nih.gov |

| 4-dodecyloxy-2-chlorobenzoic acid + p-Benzyloxyphenol | DCC | 4-Benzyloxyphenyl 4-dodecyloxy-2-chlorobenzoate | prepchem.com |

Amide Bond Formation: The synthesis of amides from this compound follows a similar principle of carboxyl activation. researchgate.netresearchgate.net The carboxylic acid is first converted into a more reactive intermediate, such as an acid chloride, a mixed anhydride, or an active ester. researchgate.netsemanticscholar.org This activated species is then treated with a primary or secondary amine to form the stable amide bond. unimi.it The use of coupling reagents is a prevalent strategy in modern synthesis, avoiding the need to isolate the often-sensitive activated intermediates. researchgate.net

Reductive Transformations of the Carboxyl Group

The selective reduction of the carboxylic acid group in this compound to a primary alcohol, (4-(4-benzyloxyphenyl)-2-chlorophenyl)methanol, can be challenging due to the presence of other reducible functionalities. Direct reduction often requires harsh reagents.

A more controlled and chemoselective method involves the initial activation of the carboxylic acid. nih.gov One such strategy is the formation of a mixed anhydride, for instance, by reacting the carboxylic acid with a chloroformate. This intermediate can then be selectively reduced by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of methanol. nih.gov This approach has been successfully applied to the reduction of bezafibrate, a molecule containing both a carboxylic acid and an amide group, demonstrating its potential for selective transformations. nih.gov Catalytic hydrogenation is another potential method, although it may also affect other parts of the molecule, such as the benzyloxy group, depending on the catalyst and conditions used. nih.gov

Decarboxylative Functionalizations and Radical Pathways

Modern synthetic methods allow for the carboxylic acid group to be used as a leaving group in decarboxylative coupling reactions, often proceeding through radical intermediates. princeton.edu This transformation enables the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group.

Metallaphotoredox catalysis has emerged as a powerful tool for such reactions. princeton.edu In this approach, the carboxylic acid can be directly engaged in cross-coupling reactions without prior activation to a redox-active ester. princeton.edu By merging photoredox catalysis with transition-metal catalysis (e.g., using nickel or copper), alkyl and aryl carboxylic acids can undergo a variety of transformations, including arylation, alkylation, and amination. princeton.edu Applying this methodology to this compound could theoretically allow for the replacement of the -COOH group with various other functional groups, providing a novel route to diverse biphenyl (B1667301) derivatives.

Reactions of the Aryl Chloride Moiety

The chlorine atom attached to the biphenyl system represents another key site for chemical modification. Its reactivity is primarily exploited through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution with Activated Anilines

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl chloride is typically a difficult reaction. The reaction requires either harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which stabilize the intermediate Meisenheimer complex. scranton.edu In this compound, the carboxylic acid group is meta to the chlorine and is an electron-withdrawing group, which provides some activation.

The reaction with an aniline (B41778), particularly an "activated" aniline bearing electron-donating groups, can facilitate the substitution. scranton.edumdpi.com The reaction proceeds by the nucleophilic attack of the aniline's nitrogen atom on the carbon bearing the chlorine. scranton.edu To enhance the nucleophilicity of the aniline, a base is often used to generate the more reactive anilide ion. scranton.edu This strategy has been employed in the industrial synthesis of diphenylamine (B1679370) derivatives. scranton.edugoogle.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The aryl chloride in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C, C-N, and C-O bonds. rsc.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. rsc.orgnih.gov Using a palladium catalyst, this compound could be coupled with various aryl or vinyl boronic acids to synthesize more complex bi- and poly-aromatic structures.

C-N and C-O Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base. Similarly, the corresponding C-O coupling reaction can be used to form diaryl ethers by reacting the aryl chloride with a phenol (B47542). These reactions provide direct and efficient routes to N-aryl and O-aryl derivatives of the parent molecule.

| Coupling Type | Reaction Name | Coupling Partners | Typical Catalyst | Resulting Bond |

|---|---|---|---|---|

| C-C | Suzuki-Miyaura | Aryl Halide + Organoboron Compound | Palladium Complex | Aryl-Aryl |

| C-N | Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium Complex | Aryl-Nitrogen |

| C-O | Buchwald-Hartwig Etherification | Aryl Halide + Alcohol/Phenol | Palladium or Copper Complex | Aryl-Oxygen |

Transformations of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols and is susceptible to various chemical transformations. Its reactivity is a key aspect of the synthetic utility of this compound.

The cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol, 4-(4-hydroxyphenyl)-2-chlorobenzoic acid, is a critical transformation. This deprotection can be achieved through several methodologies, most notably catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most prevalent method for benzyl ether deprotection. It typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is generally clean and high-yielding. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene, offers a safer alternative to gaseous hydrogen.

Lewis Acid-Mediated Deprotection: Strong Lewis acids, such as boron tribromide (BBr₃), can also effect the cleavage of the benzyl ether. This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions.

Table 1: Comparison of Deprotection Methods for Benzyl Ethers

| Method | Reagents | Typical Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ | High yield, clean reaction, mild conditions. | Not compatible with reducible functional groups (e.g., alkenes, alkynes, some nitro groups). Requires specialized hydrogenation equipment. |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol or Ethanol, Reflux | Avoids the use of gaseous hydrogen, generally faster than standard hydrogenolysis. | The hydrogen donor can sometimes complicate purification. |

| Lewis Acid Cleavage | BBr₃ | Dichloromethane, -78 °C to Room Temperature | Effective for substrates intolerant to hydrogenation. | Stoichiometric amounts of a corrosive and moisture-sensitive reagent are required. |

While less common than deprotection, the benzyl ether linkage can undergo oxidative transformations. Strong oxidizing agents can lead to the cleavage of the ether or oxidation of the benzylic position. For instance, oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to selectively oxidize benzyl ethers, particularly those with electron-donating groups on the aromatic ring, which can be a competing pathway under certain conditions. nih.gov

Strong protic acids can catalyze the cleavage of aryl-ether bonds, a reaction studied extensively in the context of lignin (B12514952) depolymerization. rsc.orgacs.org The mechanism typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination. acs.orgnih.govnih.gov For this compound, the benzylic ether linkage is more susceptible to acid-catalyzed cleavage than a typical diaryl ether due to the stability of the resulting benzyl carbocation intermediate. nih.gov This reaction pathway is generally observed under more forcing acidic conditions than those typically used for simple deprotections. acs.org

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS). The ring derived from benzoic acid is deactivated by the electron-withdrawing carboxylic acid and chloro groups. Conversely, the other ring is activated by the electron-donating benzyloxy group.

Electrophilic substitution will preferentially occur on the activated, benzyloxy-substituted ring.

Friedel-Crafts reactions, which involve the generation of a carbocation or acylium ion electrophile, are a cornerstone of C-C bond formation on aromatic rings. nih.govrsc.orgmasterorganicchemistry.com

Alkylation and Acylation: For this compound, Friedel-Crafts reactions are expected to be challenging and highly regioselective. nih.govrsc.org The deactivated, 2-chlorobenzoic acid ring is generally unreactive under standard Friedel-Crafts conditions. masterorganicchemistry.com The activated, benzyloxy-substituted ring can undergo alkylation or acylation, again directed to the positions ortho to the activating benzyloxy group. researchgate.net However, the Lewis acids used as catalysts (e.g., AlCl₃, FeCl₃) can also catalyze the cleavage of the benzyl ether, a potential side reaction that complicates the synthesis. rsc.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-benzyloxyphenyl)-2-chlorobenzoic acid | The benzyloxy group is a strong ortho, para-director, activating its ring for substitution. The nitro group adds ortho to the benzyloxy group. |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-benzyloxyphenyl)-2-chlorobenzoic acid | Similar to nitration, the activating benzyloxy group directs the incoming electrophile. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-Acyl-4-benzyloxyphenyl)-2-chlorobenzoic acid | The acyl group adds to the activated ring, ortho to the benzyloxy group. Potential for competing ether cleavage. |

C-H Activation Methodologies Applied to Substituted Benzoic Acids

The carboxylic acid functional group is a versatile and native directing group for the functionalization of C(sp²)–H and C(sp³)–H bonds at positions proximal and distal to the carboxyl group. rsc.org This obviates the need for the installation and removal of external directing groups, enhancing the step-economy of synthetic routes. rsc.org Various transition metals, including palladium, rhodium, ruthenium, and cobalt, have been successfully employed to catalyze the C-H activation of benzoic acids. nih.gov

Palladium-catalyzed C-H activation is a prominent methodology. rsc.org For instance, the ortho-arylation of benzoic acids has been achieved using aryl iodides or chlorides as coupling partners. rsc.org One method suitable for electron-rich to moderately electron-deficient benzoic acids employs an aryl iodide with silver acetate (B1210297) in acetic acid. rsc.org Another protocol, effective for both electron-rich and electron-deficient benzoic acids, uses an aryl chloride, a bulky phosphine (B1218219) ligand (n-butyl-di-1-adamantylphosphine), and cesium carbonate as a base. rsc.org Furthermore, a versatile protocol for C-H activation/aryl-aryl coupling has been developed using aryltrifluoroborates, which significantly expands the scope of reactions for benzoic acids, including those with electron-deficient arenes. nih.gov

Rhodium catalysts have also been employed for the C-H activation of benzoic acids. For example, rhodium(III) catalysts can mediate the amidation of benzoic acids with isocyanates through ortho-C–H functionalization followed by intramolecular cyclization to produce N-substituted phthalimides. researchgate.net The regioselectivity of rhodium-catalyzed annulation of alkoxy-substituted benzoic acids with alkynes is influenced by both the catalyst and the nature of the alkyne, with steric and coordination effects of the methoxy (B1213986) groups playing a crucial role. mdpi.com

Ruthenium-catalyzed reactions offer alternative pathways. A notable example is the selective ortho C-H alkylation and alkenylation of benzoic acids with allyl alcohols. nih.gov By tuning the reactivity of the organometallic intermediate, a switch between these two pathways can be achieved. nih.gov

First-row transition metals like cobalt have also been utilized. A cobalt(II)-catalyzed, carboxylate-directed functionalization of arene C-H bonds allows for coupling with alkynes, styrenes, and 1,3-dienes to yield cyclic products. nih.gov These reactions typically proceed in the presence of a co-oxidant and an oxidant like oxygen. nih.gov

Beyond ortho-functionalization, methods for meta-C-H activation have been developed. A palladium(II)-catalyzed protocol for the meta-C-H olefination of benzoic acid derivatives has been established using a nitrile-based sulfonamide template and molecular oxygen as the terminal oxidant. nih.gov This strategy has also been extended to meta-C-H acetoxylation. nih.gov

The following table summarizes various C-H activation methodologies applied to substituted benzoic acids, which could be applicable to this compound.

| Catalyst System | Coupling Partner | Reaction Type | Key Features | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Phenylboronate | ortho-Arylation | Limited to a few benzoic acids; poor yields with electron-deficient arenes. | nih.gov |

| Pd(II) / Air or O₂ | Aryltrifluoroborates | ortho-Arylation | Greatly improves yield and scope, including for electron-deficient substrates. | nih.gov |

| [Cp*RhCl₂]₂ / AgOAc | Alkynes | ortho-Annulation | Regioselectivity influenced by steric and coordination effects of substituents. | mdpi.com |

| Co(hfacac)₂ / O₂ | Styrenes, Dienes | ortho-Alkenylation/Alkylation | Provides cyclic products; uses a first-row transition metal. | nih.gov |

| Ru(II) catalyst | Allyl Alcohols | ortho-Alkylation/Alkenylation | Selectivity is switchable by tuning reaction conditions. | nih.gov |

| Pd(OAc)₂ / Template | Olefins | meta-Olefination | Uses a nitrile-based sulfonamide template for meta-selectivity. | nih.gov |

Mechanistic Investigations of Key Reactions

Mechanistic studies, including kinetic analyses and investigations into the roles of catalysts and ligands, are crucial for understanding and optimizing C-H activation reactions. The mechanism of C-H activation often involves the formation of a cyclometalated intermediate. nih.gov For benzoic acids, this typically occurs via a concerted metalation-deprotonation pathway, where the carboxylate group acts as an internal base.

Kinetic studies provide valuable insights into the rate-determining steps of catalytic cycles. For many palladium-catalyzed C-H functionalization reactions, the C-H bond cleavage step is found to be turnover-limiting. nih.gov This is often evidenced by a significant primary kinetic isotope effect (KIE), where the rate of reaction is slower when a C-H bond is replaced with a C-D bond. For example, large intermolecular KIEs between 3.58 and 4.3 have been observed in certain ligand-directed C-H functionalization reactions, indicating that cyclopalladation is the rate-limiting step. nih.gov

In other systems, steps other than C-H activation can be rate-determining. For instance, in a study of rhodium-catalyzed coupling of benzoic acids with alkynes, DFT calculations showed that for certain substrates, the alkyne insertion step has a higher energy barrier than C-H activation, making it the rate-determining step. mdpi.com Similarly, in a palladium-catalyzed oxidative arylating carbocyclization, the transmetalation step was found to be largely turnover-limiting. acs.org

The order of the reaction with respect to the reactants, catalyst, and other additives also provides mechanistic clues. In a palladium-catalyzed formylation of aryl bromides, the reaction was found to be first-order in the catalyst, suggesting that monomeric palladium intermediates are involved in the turnover-limiting step. acs.org Interestingly, the reaction was zero-order in the aryl bromide. acs.org In some cases, the oxidant can also act as a ligand, influencing the reaction rate. acs.org

The following table presents kinetic data from studies on related C-H activation reactions.

| Reaction Type | Catalyst System | Kinetic Observation | Implication | Reference |

| Pd-catalyzed C-H Iodination | Pd(OAc)₂ | Intramolecular KIE (kH/kD) = 1.5 | C-H bond cleavage proceeds via an electrophilic mechanism. | nih.gov |

| Pd-catalyzed C-H Functionalization | Pd(II) | Intermolecular KIE (kH/kD) = 3.58 - 4.3 | Cyclopalladation is the rate-limiting step. | nih.gov |

| Rh-catalyzed Annulation | [Cp*RhCl₂]₂ | Alkyne insertion has a higher energy barrier than C-H activation (DFT). | Alkyne insertion is the rate-determining step. | mdpi.com |

| Pd-catalyzed Formylation | [Pd(PAd₂ⁿBu)₂] | First-order in catalyst, zero-order in aryl bromide. | Monomeric Pd species in turnover-limiting step; oxidative addition is not rate-limiting. | acs.org |

The choice of catalyst and the design of ligands are paramount in controlling the reactivity, selectivity, and efficiency of C-H activation reactions. acs.org Different metals exhibit distinct reactivity profiles. While precious metals like palladium and rhodium are widely used, there is growing interest in more abundant first-row metals like cobalt and iron. nih.govdoaj.org

In palladium catalysis, the ligand plays a crucial role in modulating the catalyst's activity and selectivity. rsc.org For instance, in the ortho-arylation of benzoic acids with aryl chlorides, the use of the bulky electron-rich phosphine ligand, n-butyl-di-1-adamantylphosphine, was essential for achieving high yields. rsc.org In other cases, specialized ligands have been developed to enable challenging transformations. A novel oxime-based ligand, propan-2-one O-(p-tolylcarbamoyl) oxime (L7), was developed to promote the C(sp²)–H olefination of benzoic acids, leading to the formation of lactone products. acs.org DFT calculations showed that this ligand facilitates the C-H activation step. acs.org

Ligand design is also critical for achieving enantioselectivity. Chiral ligands, such as monoprotected aminoethyl amines, have been designed to achieve enantioselective palladium-catalyzed C(sp³)–H activation. rsc.org Furthermore, the rational design of ligands can influence the reaction mechanism. For example, a bifunctional ligand containing both pyridone and pyridine (B92270) motifs was designed for the ortho-hydroxylation of arene carboxylic acids. rsc.org The pyridone part accelerates the C-H cleavage, while the pyridine moiety assists in activating O₂, which serves as the hydroxylating source. rsc.org

The nature of the supporting ligand on the metal center also affects regioselectivity. In the rhodium-catalyzed annulation of 3-methoxybenzoic acid, DFT calculations revealed that the observed regioselectivity arises from weak non-covalent C–H···O interactions between the substrate's methoxy group and the supporting ligand. mdpi.com This highlights the subtle but significant role of ligand-substrate interactions in directing the reaction outcome.

The development of new ligands continues to push the boundaries of C-H activation chemistry, enabling new types of reactions and improving the efficiency of existing ones. acs.orgyoutube.com

4 4 Benzyloxyphenyl 2 Chlorobenzoic Acid As a Key Synthetic Building Block

Precursor in the Synthesis of Polycyclic Aromatic Systems

The rigid biphenyl (B1667301) structure of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid inherently serves as a foundational component for the construction of larger polycyclic aromatic systems. The presence of reactive sites—the carboxylic acid group and the chlorinated phenyl ring—offers pathways for annulation and cyclization reactions.

Annulation Reactions and Intramolecular Cyclizations

While direct, documented examples of annulation and intramolecular cyclization reactions starting specifically from this compound are not prevalent in widely available scientific literature, the structural motifs of this compound suggest its potential utility in such transformations. The carboxylic acid can be converted into various functional groups that are amenable to cyclization, such as acyl chlorides or amides. These could then undergo intramolecular Friedel-Crafts type reactions or other palladium-catalyzed cyclizations to form new rings, leading to the formation of fluorenones or other polycyclic structures. The chlorine atom also provides a handle for cross-coupling reactions, which can be followed by intramolecular cyclization to build complex aromatic systems.

Construction of Fused Heterocyclic Compounds

The synthesis of fused heterocyclic compounds often involves the strategic use of bifunctional building blocks. This compound, with its carboxylic acid and chloro-substituents, can be envisioned as a precursor for such systems. For instance, the carboxylic acid can be reacted with a binucleophile, such as an ortho-phenylenediamine or an ortho-aminophenol, to form an intermediate that could subsequently undergo an intramolecular cyclization via nucleophilic aromatic substitution of the chlorine atom, leading to the formation of fused benzodiazepine (B76468) or benzoxazepine derivatives. However, specific examples of these transformations with this particular benzoic acid derivative are not extensively documented.

Intermediate for the Synthesis of Complex Organic Materials

The combination of a rigid aromatic core with a flexible benzyloxy group makes this compound an interesting candidate for the synthesis of advanced organic materials, particularly in the field of liquid crystals.

| Potential Liquid Crystal Precursor | Structural Features | Potential Role in Liquid Crystal Synthesis |

| This compound | Rigid biphenyl core, flexible benzyloxy group, reactive carboxylic acid and chloro groups. | Could be esterified with other phenolic compounds to form the central core of a liquid crystalline molecule. The chloro-substituent could be used to tune the electronic properties and packing of the final molecule. |

| 4-Benzyloxyphenol | Aromatic core with a flexible benzyloxy group and a reactive hydroxyl group. | A known building block for liquid crystals, used in esterification reactions to form mesogenic molecules. |

| 3-Benzyloxy-4-fluorobenzoic acid | Substituted benzoic acid with a benzyloxy group. | Used in the synthesis of bent-core liquid crystals. |

Development of Advanced Polymer Scaffolds

The synthesis of advanced polymer scaffolds for applications in materials science and biomedical engineering often requires monomers with specific functional groups and defined rigidity. The carboxylic acid functionality of this compound allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The rigid biphenyl unit would impart thermal stability and mechanical strength to the resulting polymer, while the benzyloxy group could influence properties such as solubility and processability. The chlorine atom could also serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the scaffold's surface properties. At present, there is no specific research detailing the use of this compound in the development of advanced polymer scaffolds.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot. These reactions rely on substrates with multiple reactive sites that can participate in a sequence of transformations. While this compound possesses two distinct reactive functionalities, its specific application in cascade or multicomponent reactions has not been reported in the scientific literature. In principle, the carboxylic acid could participate in reactions such as the Ugi or Passerini multicomponent reactions, while the chloro-substituent could be involved in subsequent palladium-catalyzed cross-coupling reactions in a one-pot sequence. However, the realization of such reaction cascades would require careful optimization of reaction conditions to ensure compatibility between the different reactive steps.

Generation of Chemically Diverse Compound Libraries via Parallel Synthesis Approaches

The structural complexity and functional group array of this compound make it an exemplary scaffold for the generation of chemically diverse compound libraries. Its biaryl core, decorated with a carboxylic acid, a chloro substituent, and a benzyloxy group, offers multiple points for chemical modification. However, it is the carboxylic acid moiety that is most readily utilized as a handle for diversification in parallel synthesis endeavors. Parallel synthesis allows for the rapid creation of a multitude of derivatives from a common intermediate, thereby accelerating the drug discovery and material science research processes.

The primary strategy for leveraging this compound in parallel synthesis involves the derivatization of its carboxylic acid group to form large libraries of amides and esters. This is typically achieved by first converting the carboxylic acid into a more reactive species, such as an acyl chloride, or by using a variety of coupling agents to facilitate the reaction with a diverse set of nucleophiles.

The general workflow for the parallel synthesis of an amide library begins with the activation of the carboxylic acid of this compound. This can be accomplished by treating the starting material with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate is then distributed into an array of reaction vessels, typically in a 96-well plate format. To each well, a solution of a unique primary or secondary amine is added from a pre-selected library of building blocks. The reactions are then allowed to proceed, often facilitated by a base to neutralize the hydrochloric acid byproduct. After an appropriate reaction time, a straightforward work-up and purification process, often automated, yields a library of distinct amide derivatives.

Similarly, an ester library can be generated by reacting the activated this compound with a diverse collection of alcohols. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative to the formation of an acyl chloride and is also amenable to high-throughput formats.

The power of this approach lies in the combinatorial explosion of diversity. By starting with a single advanced intermediate, this compound, and reacting it with hundreds or even thousands of commercially available or custom-synthesized amines and alcohols, a vast and structurally diverse library of compounds can be rapidly assembled. These libraries are invaluable for screening against biological targets or for identifying materials with novel properties.

Below are illustrative data tables representing a hypothetical parallel synthesis of amide and ester libraries derived from this compound.

Table 1: Representative Amide Library from this compound

| Entry | Amine Building Block | Resulting Amide Derivative Structure |

| 1 | Aniline (B41778) | N-phenyl-4-(4-benzyloxyphenyl)-2-chlorobenzamide |

| 2 | Benzylamine | N-benzyl-4-(4-benzyloxyphenyl)-2-chlorobenzamide |

| 3 | Morpholine | (4-(4-benzyloxyphenyl)-2-chlorophenyl)(morpholino)methanone |

| 4 | Piperidine | (4-(4-benzyloxyphenyl)-2-chlorophenyl)(piperdin-1-yl)methanone |

| 5 | Cyclohexylamine | N-cyclohexyl-4-(4-benzyloxyphenyl)-2-chlorobenzamide |

Table 2: Representative Ester Library from this compound

| Entry | Alcohol Building Block | Resulting Ester Derivative Structure |

| 1 | Methanol | Methyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| 2 | Ethanol | Ethyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| 3 | Isopropanol | Isopropyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| 4 | Phenol (B47542) | Phenyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| 5 | Benzyl (B1604629) alcohol | Benzyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

These tables showcase the systematic variation of the R-group introduced via the amine or alcohol, leading to a library of compounds with modulated physicochemical properties such as solubility, lipophilicity, and hydrogen bonding potential, all while retaining the core biaryl structure of the parent molecule. Such libraries are instrumental in structure-activity relationship (SAR) studies, where the goal is to systematically probe the effect of structural changes on a compound's biological activity or physical characteristics.

Derivatization Strategies for Structural Exploration and Functionalization

Targeted Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the synthesis of various derivatives with altered reactivity, polarity, and biological interaction profiles.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to modulate the compound's properties. Esterification is commonly achieved through reaction with various alcohols under acidic conditions or by using coupling agents. Amide synthesis involves coupling the carboxylic acid with primary or secondary amines, often facilitated by reagents that activate the carboxyl group. These reactions are essential for creating libraries of compounds for further study.

Common methods for amidation include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. Borate esters have also been reported as effective catalysts for direct amidation, offering high efficiency and broad substrate scope, including reactions with functionalized amines. princeton.edu

Table 1: Synthesis of Representative Ester and Amide Derivatives This table is for illustrative purposes and represents potential reaction pathways.

| Derivative Type | Reactant | Typical Reagents/Conditions | Product Name |

|---|---|---|---|

| Ester | Methanol | H₂SO₄ (catalyst), Reflux | Methyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| Ester | Ethanol | Thionyl chloride (SOCl₂), then Ethanol | Ethyl 4-(4-benzyloxyphenyl)-2-chlorobenzoate |

| Amide | Ammonia | EDC, HOBt, DMF | 4-(4-Benzyloxyphenyl)-2-chlorobenzamide |

| Amide | Benzylamine | DCC, DMAP, CH₂Cl₂ | N-Benzyl-4-(4-benzyloxyphenyl)-2-chlorobenzamide |

| Amide | Morpholine | Diethyl chlorophosphate, Pyridine (B92270) | (4-(4-(Benzyloxy)phenyl)-2-chlorophenyl)(morpholino)methanone |

To enhance the reactivity of the carboxyl group towards nucleophilic attack, it can be converted into an acid halide or an anhydride. Acid chlorides, the most common of the acid halides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. nih.gov These highly reactive intermediates are not usually isolated and are used directly in subsequent reactions to form esters, amides, or anhydrides. nih.govyoutube.com

Symmetrical or unsymmetrical anhydrides can also be prepared. The reaction of the corresponding acid chloride with a carboxylate salt (the sodium salt of the parent carboxylic acid or a different one) readily yields an acid anhydride. youtube.com Direct synthesis of anhydrides from carboxylic acids is also possible using dehydrating coupling agents. organic-chemistry.org

Table 2: Conversion to Acid Halides and Anhydrides This table is for illustrative purposes and represents potential reaction pathways.

| Target Derivative | Typical Reagents/Conditions | Product Name |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Reflux | 4-(4-Benzyloxyphenyl)-2-chlorobenzoyl chloride |

| Symmetric Anhydride | 1. SOCl₂ 2. 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, Pyridine | 4-(4-Benzyloxyphenyl)-2-chlorobenzoic anhydride |

Functionalization of the Aryl Halide Group

The chlorine atom on the benzoic acid ring serves as a versatile handle for introducing structural diversity through various cross-coupling reactions. This site allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the aryl halide group. The Suzuki-Miyaura coupling, for instance, enables the reaction of the aryl chloride with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex biaryl structures or introducing alkenyl groups.

Table 3: Suzuki-Miyaura Coupling for C-C Bond Formation This table is for illustrative purposes and represents potential reaction pathways.

| Coupling Partner | Typical Catalyst System | Product Class |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Water | Terphenyl derivatives |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | Substituted terphenyl derivatives |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃, P(t-Bu)₃, K₃PO₄, Dioxane | Styrene derivatives |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds by reacting aryl halides with a wide variety of primary and secondary amines. organic-chemistry.orgwikipedia.orgyoutube.com This methodology provides a direct route to synthesize N-aryl amines, which are important substructures in many biologically active molecules. Similarly, the Buchwald-Hartwig ether synthesis allows for the coupling of aryl halides with alcohols to form diaryl ethers or alkyl aryl ethers under palladium catalysis. princeton.eduorganic-chemistry.org A copper-catalyzed Ullmann-type reaction can also be employed for these transformations, sometimes offering complementary reactivity. nih.gov

Table 4: Buchwald-Hartwig Coupling for C-N and C-O Bond Formation This table is for illustrative purposes and represents potential reaction pathways.

| Reaction Type | Reactant | Typical Catalyst System | Product Class |

|---|---|---|---|

| Amination | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | N-Aryl amine derivatives |

| Amination | Piperidine | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane | N-Heterocyclic derivatives |

| Ether Synthesis | Phenol (B47542) | Pd(OAc)₂, RuPhos, K₃PO₄, Toluene | Diaryl ether derivatives |

Chemical Transformations at the Benzyloxy Moiety

The benzyloxy group is primarily used as a protecting group for the phenolic hydroxyl function. Its removal, known as debenzylation, is a key step in the synthesis of derivatives bearing a free hydroxyl group. The most common and mildest method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. sigmaaldrich.com The reaction is clean, often high-yielding, and produces toluene as a readily removable byproduct. youtube.com Using a hydrogen-transfer reagent like 1,4-cyclohexadiene (B1204751) can be an alternative to gaseous hydrogen. organic-chemistry.org Other methods for debenzylation include treatment with strong acids or Lewis acids, although these conditions are harsher and less compatible with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org The resulting phenol provides a new site for further functionalization, such as O-alkylation or esterification.

Table 5: Debenzylation of the Benzyloxy Group This table is for illustrative purposes and represents a key transformation.

| Transformation | Typical Reagents/Conditions | Product Name |

|---|---|---|

| Debenzylation | H₂, 10% Pd/C, Ethanol, Room Temperature | 2-Chloro-4-(4-hydroxyphenyl)benzoic acid |

Selective De-benzylation and Subsequent Functionalization of Phenols

A primary and highly effective strategy for the derivatization of this compound involves the selective cleavage of the benzyl ether bond. This de-benzylation reaction unmasks a phenolic hydroxyl group, which then serves as a versatile handle for a wide array of subsequent functionalization reactions.

The removal of the benzyl protecting group is most commonly achieved through catalytic transfer hydrogenation. This method is favored for its mild reaction conditions and high selectivity, which preserves other functional groups within the molecule, such as the carboxylic acid and the chloro-substituent. organic-chemistry.orgresearchgate.net A typical procedure involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen donor. Various hydrogen donors can be employed, including formic acid, ammonium (B1175870) formate (B1220265), or cyclohexene. organic-chemistry.orgresearchgate.netsigmaaldrich.com The reaction proceeds via the transfer of hydrogen from the donor molecule to the benzyl group, catalyzed by the palladium surface, leading to the formation of the corresponding phenol and toluene as a byproduct. organic-chemistry.org The efficiency of the de-benzylation can be influenced by the choice of catalyst, hydrogen donor, solvent, and reaction temperature. researchgate.net

Upon successful de-benzylation to yield 4-(4-hydroxyphenyl)-2-chlorobenzoic acid, the newly exposed phenolic hydroxyl group can be further functionalized to introduce a diverse range of substituents. Common functionalization strategies include etherification and esterification reactions. For instance, the phenol can be alkylated with various alkyl halides or sulfonates to generate a library of new ether derivatives. researchgate.netgoogle.com Similarly, esterification with different acyl chlorides or carboxylic acids can produce a series of corresponding esters. These reactions allow for the systematic modification of the steric and electronic properties of this part of the molecule.

Table 1: General Conditions for Selective De-benzylation and Subsequent Functionalization

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Selective De-benzylation | This compound, Pd/C, Formic Acid/Ammonium Formate, Solvent (e.g., Methanol, Ethanol), Room Temperature to Reflux | 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid |

| 2a | Etherification | 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid, Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | 4-(4-Alkoxyphenyl)-2-chlorobenzoic acid |

| 2b | Esterification | 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid, Acyl Chloride (R-COCl) or Carboxylic Anhydride, Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane) | 4-(4-Acyloxyphenyl)-2-chlorobenzoic acid |

Note: The specific reaction conditions and yields for the de-benzylation of this compound and the subsequent functionalization of the resulting phenol are not extensively documented in publicly available literature. The conditions presented are based on general methods for similar compounds.

Alterations to the Benzyl Group

An alternative derivatization strategy involves making modifications to the benzyl group itself, prior to or instead of its removal. This approach allows for the introduction of various substituents onto the phenyl ring of the benzyl moiety, thereby fine-tuning the steric, electronic, and lipophilic properties of the entire molecule.

The synthesis of analogues with altered benzyl groups would typically start from 4-(4-hydroxyphenyl)-2-chlorobenzoic acid, which can be prepared by the de-benzylation of this compound as described previously. The phenolic hydroxyl group can then be reacted with a variety of substituted benzyl halides (e.g., benzyl bromides or chlorides) under Williamson ether synthesis conditions. organic-chemistry.org This involves the use of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol, followed by nucleophilic attack on the benzyl halide.

Table 2: Synthesis of this compound Analogues with Altered Benzyl Groups

| Starting Material | Substituted Benzyl Halide (Ar-CH₂-X) | Base/Solvent | Product |

| 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid | 4-Methoxybenzyl chloride | K₂CO₃ / Acetone | 4-(4-(4-Methoxybenzyloxy)phenyl)-2-chlorobenzoic acid |

| 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid | 4-Nitrobenzyl bromide | NaH / DMF | 4-(4-(4-Nitrobenzyloxy)phenyl)-2-chlorobenzoic acid |

| 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid | 2,4-Dichlorobenzyl chloride | K₂CO₃ / DMF | 4-(4-(2,4-Dichlorobenzyloxy)phenyl)-2-chlorobenzoic acid |

| 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid | 4-(Trifluoromethyl)benzyl bromide | Cs₂CO₃ / Acetonitrile | 4-(4-(4-(Trifluoromethyl)benzyloxy)phenyl)-2-chlorobenzoic acid |

Computational and Theoretical Studies on 4 4 Benzyloxyphenyl 2 Chlorobenzoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has become a primary computational method for investigating the molecular structure and properties of organic compounds. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic and spectroscopic properties. For analogs of 4-(4-benzyloxyphenyl)-2-chlorobenzoic acid, DFT calculations at levels like B3LYP/6–311+G(d,p) have been used to optimize molecular structures and compare them with experimental results from X-ray diffraction. iucr.org

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov

In a detailed DFT study of the closely related analog, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO distributions were analyzed. The electron density in the HOMO was found to be concentrated mainly on the biphenyl (B1667301) rings and to a lesser extent on the oxygen atom of the benzyloxy group. nih.gov Conversely, the LUMO's electron density was primarily located on the benzoic acid moiety. nih.gov This separation of frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The calculated HOMO-LUMO energy gap for this analog was 4.3337 eV, suggesting significant stability. iucr.org

The Molecular Electrostatic Potential (MEP) is another crucial tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are rich or poor in electrons. These maps are invaluable for predicting how a molecule will interact with other species. Negative potential regions (typically colored red or yellow) indicate electrophilic sites, which are prone to attack by nucleophiles, while positive regions (blue) denote nucleophilic sites, susceptible to electrophilic attack. nih.gov For substituted benzoic acids, MEP analysis helps to understand how different functional groups influence the molecule's reactivity and intermolecular interactions. nih.govnih.gov

| Parameter | Value for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Significance |

|---|---|---|

| HOMO Energy | Not specified in source | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | Not specified in source | Energy of the lowest available electron state; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3337 eV iucr.org | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |

| Electrophilicity Index (ω) | 3.534 eV iucr.org | Measures the electrophilic power of a molecule. A higher value indicates stronger electrophilicity. |

DFT calculations are widely used to predict vibrational spectra (FTIR and FT-Raman), which can be correlated with experimental data to provide a deeper understanding of the molecular structure and bonding. nih.govresearchgate.net Theoretical calculations provide vibrational frequencies and intensities that, after applying a scaling factor to account for systematic errors, often show excellent agreement with experimental spectra. researchgate.net This correlation allows for the unambiguous assignment of vibrational modes to specific functional groups and bond movements within the molecule, an analysis known as Total Energy Distribution (TED). nih.gov

For complex molecules, this predictive power is invaluable. For instance, in studies of substituted benzoic acids, DFT has been used to calculate the optimized molecular geometries and vibrational frequencies. nih.gov The calculated bond lengths, bond angles, and torsion angles for the optimized structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid were found to be in close agreement with the values determined experimentally via X-ray crystallography, validating the accuracy of the computational model. iucr.org This agreement between theoretical and experimental data provides strong evidence for the predicted structural and electronic properties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling potential energy surfaces (PES). researchgate.net This involves identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary vibrational frequency. acs.org By calculating the energy barrier (the difference in energy between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. acs.org

The synthesis of biaryl compounds like this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura or Ullmann reactions. numberanalytics.com DFT calculations can model these complex catalytic cycles. For example, studies on biaryl cross-coupling have used DFT to map the reaction sequence, locate transition structures for key steps like oxidative addition and reductive elimination, and calculate the associated activation barriers. acs.org This allows for a comparison of different mechanistic pathways, providing insights into how factors like solvent and ligands influence the reaction's outcome and efficiency. researchgate.netacs.org Such modeling can guide the design of new catalysts or the optimization of reaction conditions for improved yields and selectivity in biaryl synthesis. rsc.orgresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to find a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models rely on calculating molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of a molecule.

While specific QSRR studies on this compound are not prominent, research on analogous benzoic acid derivatives illustrates the approach. In these studies, various descriptors are calculated for a set of molecules and then correlated with an experimentally measured reactivity parameter, such as a reaction rate or, more commonly in medicinal chemistry, biological activity like enzyme inhibition. nih.govnih.gov For example, a QSAR (Quantitative Structure-Activity Relationship) study on benzoic acid analogues as carbonic anhydrase III inhibitors found a strong correlation between the affinity constants and the formal charge of the molecules. nih.gov Another study on benzoic acid derivatives as sirtuin inhibitors suggested that the size of substituents was a key factor for inhibitory activity, a finding supported by molecular dynamics calculations of binding energies. nih.gov These examples demonstrate how QSRR/QSAR can identify the key molecular features that drive reactivity, enabling the rational design of new compounds with desired properties.

| Descriptor Type | Example Descriptor | Correlated Reactivity/Activity (in Analogs) | Reference |

|---|---|---|---|

| Electronic | Formal Charge | Binding affinity to Carbonic Anhydrase III | nih.gov |

| Steric/Topological | Size of Substituent (e.g., tert-butyl group) | Inhibitory activity against SIRT1 enzyme | nih.gov |

| Thermodynamic | Calculated Binding Free Energy | Potency of SIRT1 inhibition | nih.gov |

Non-Covalent Interaction Analysis

Non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-π stacking are crucial in determining the three-dimensional structure, crystal packing, and biological interactions of molecules. Computational methods provide detailed insights into these weak forces.

Hirshfeld surface analysis is a popular method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a boundary that separates a molecule from its neighbors in a crystal. By mapping various properties onto this surface, one can analyze the nature and extent of different intermolecular contacts. For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, Hirshfeld analysis revealed that the crystal packing is dominated by H⋯H (39.7%), C⋯H (39.0%), and O⋯H (18.0%) interactions. iucr.orgnih.gov

Another powerful technique is the Non-Covalent Interaction (NCI) index. NCI analysis identifies regions of space involved in non-covalent interactions by analyzing the electron density (ρ) and its reduced gradient (s). nih.gov The results are often visualized as isosurfaces, which are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian. This coloring scheme distinguishes between stabilizing interactions like hydrogen bonds (blue), weak van der Waals forces (green), and destabilizing steric clashes (red). nih.gov This method provides a clear, three-dimensional picture of the balance between attractive and repulsive forces that stabilize a molecule's conformation, such as the twisted structure of biphenyl systems. researchgate.net

| Interaction Type | Contribution to Crystal Packing of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid |

|---|---|

| H⋯H | 39.7% iucr.orgnih.gov |

| C⋯H / H⋯C | 39.0% iucr.orgnih.gov |

| O⋯H / H⋯O | 18.0% iucr.orgnih.gov |

Future Research Trajectories and Innovations

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid involves the formation of a C-C biaryl bond and a C-O diaryl ether bond. While classical methods like Suzuki-Miyaura and Ullmann couplings are applicable, future research will likely focus on developing more efficient, sustainable, and cost-effective catalytic systems tailored for this specific molecule.

Key research objectives in this area include the development of catalysts that offer high yields and selectivity under milder reaction conditions. For the crucial biaryl coupling, innovations in palladium-catalyzed Suzuki-Miyaura reactions are a promising avenue. nih.govnih.gov Research could target the design of new phosphine (B1218219) ligands or explore palladium nanoparticle catalysts to improve reaction kinetics and reduce catalyst loading. acs.org Similarly, for the diaryl ether linkage, advancing beyond traditional Ullmann condensation conditions, which often require high temperatures and stoichiometric copper, is a priority. beilstein-journals.orgwikipedia.org Future work could investigate copper-catalyzed systems with novel, inexpensive ligands that facilitate the coupling at lower temperatures, enhancing the reaction's functional group tolerance and making it more amenable to complex molecule synthesis. organic-chemistry.org

Table 1: Comparison of Potential Catalytic Systems for Synthesis

| Catalytic System | Key Bond Formation | Potential Advantages | Future Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Suzuki-Miyaura Coupling | C(aryl)-C(aryl) | High functional group tolerance, mild reaction conditions, commercially available reagents. nih.govtandfonline.com | Development of highly active catalysts for sterically hindered substrates; use of alternative boron reagents. acs.orgbeilstein-journals.org |

| Copper-Catalyzed Ullmann Condensation | C(aryl)-O-C(aryl) | Use of inexpensive copper catalysts. beilstein-journals.org | Design of new ligands to enable lower reaction temperatures and broader substrate scope; exploring ligand-free protocols. organic-chemistry.orgrsc.org |

| Decarbonylative Cross-Coupling | C(aryl)-C(aryl) | Utilizes carboxylic acids directly, avoiding the need for organometallic precursors. nih.gov | Optimizing reaction conditions to prevent side reactions and broaden the scope for chloro-substituted benzoic acids. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and reproducibility. youtube.com For a multi-step synthesis like that of this compound, flow chemistry presents an opportunity to telescope reaction sequences, minimizing manual handling and purification of intermediates. researchgate.net

Future research will focus on adapting the synthetic steps for this compound into a continuous flow process. This involves optimizing reaction parameters such as temperature, pressure, and residence time for each transformation within a flow reactor. rsc.orgacs.org For instance, the on-demand generation of reactive intermediates can be managed more safely in a flow system. youtube.com Automated platforms, integrating robotic systems with flow reactors and in-line analytical tools, could enable high-throughput synthesis and rapid optimization of reaction conditions for producing this benzoic acid and its derivatives. researchgate.netnih.gov Such an approach would accelerate the discovery of new compounds based on this scaffold.

Table 2: Potential Advantages of Flow Chemistry for Synthesis

| Feature | Advantage in Synthesizing this compound |

|---|---|

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher selectivity and fewer byproducts. |

| Increased Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. youtube.com |

| Scalability | Production can be scaled up by extending the operation time rather than increasing reactor size, ensuring consistency. |

Design of Advanced Molecular Architectures Incorporating the Benzoic Acid Scaffold

The this compound structure is a versatile building block for creating more complex and potentially functional molecules. preprints.org The presence of the carboxylic acid, the chloro-substituent, and the benzyloxy group provides multiple points for diversification.

One promising research trajectory is the incorporation of this scaffold into liquid crystals. The rigid biphenyl (B1667301) core is a common feature in liquid crystalline materials, and by modifying the terminal groups, novel mesophases could be achieved. nih.govtubitak.gov.trtubitak.gov.tr Another significant area of future research is in medicinal chemistry. Benzoic acid derivatives are prevalent in pharmaceuticals. youtube.comijcrt.org The unique substitution pattern of this compound could be exploited to design novel inhibitors for biological targets such as enzymes or receptors, where the specific arrangement of aromatic rings and functional groups can lead to high-affinity binding. researchgate.netnih.gov

Table 3: Potential Advanced Molecular Architectures and Applications

| Molecular Architecture | Target Application | Rationale for Using the Benzoic Acid Scaffold |

|---|---|---|

| Polymer Monomers | High-performance polymers (e.g., polyketones) | The rigid backbone and reactive carboxylic acid group are suitable for polymerization reactions. |

| Liquid Crystals | Display technologies, sensors | The elongated, rigid structure is conducive to forming liquid crystalline phases. nih.govtubitak.gov.tr |

| Enzyme Inhibitors | Pharmaceuticals | The scaffold can be decorated with various functional groups to optimize binding to enzyme active sites. researchgate.netnih.gov |

| Functional Materials | Organic electronics, photoluminescent materials | The conjugated aromatic system can be modified to tune electronic and optical properties. |

Mechanistic Deep Dive into Stereoselective Transformations of Related Benzoic Acids

While this compound is itself achiral, it can serve as a precursor to chiral molecules through stereoselective reactions. Future research should include detailed mechanistic investigations into transformations that introduce stereocenters, as controlling the three-dimensional arrangement of atoms is often critical for biological activity and material properties.

For example, reactions involving the carboxylic acid group or subsequent functionalization of the aromatic rings could generate new stereocenters. ethz.ch Understanding the transition states of these reactions through a combination of experimental kinetics and computational modeling will be crucial for developing highly stereoselective synthetic methods. youtube.com A key area of inquiry would be substrate-controlled diastereoselective reactions, where the existing structural features of a more complex derivative of the benzoic acid guide the stereochemical outcome of a new bond formation. ethz.ch Furthermore, developing catalytic enantioselective methods, where a chiral catalyst directs the formation of one enantiomer over the other, would be a significant advancement. acs.orgethz.ch

Table 4: Potential Stereoselective Reactions and Mechanistic Questions

| Stereoselective Reaction Type | Example Transformation | Key Mechanistic Questions to Investigate |

|---|---|---|

| Asymmetric Reduction | Reduction of a ketone derivative to a chiral alcohol. | What is the nature of the catalyst-substrate interaction that leads to facial selectivity? |

| Diastereoselective Alkylation | Alkylation of an enolate derived from a chiral amide derivative of the benzoic acid. | How does the existing stereocenter control the approach of the electrophile? ethz.ch |

| Atroposelective Synthesis | Restricted rotation around the biaryl bond in a sterically hindered derivative. | What is the energy barrier to rotation, and how can it be controlled to favor one atropisomer? |

| Catalytic Asymmetric Cross-Coupling | Formation of a chiral biaryl axis using a chiral ligand. acs.org | What ligand features are critical for high enantiomeric excess? |

Q & A

Q. What are the optimal synthetic routes for 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

- Coupling Reactions : Introducing the benzyloxyphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions, using toluene or DMF as solvents and potassium carbonate as a base .

- Chlorination : Electrophilic aromatic substitution at the 2-position using chlorine gas or , with careful control of temperature to avoid over-substitution .

- Oxidation/Protection : Protecting the carboxylic acid group during synthesis (e.g., methyl ester formation) to prevent side reactions, followed by deprotection using acidic or basic hydrolysis .

Yield optimization requires precise stoichiometry, solvent purity, and inert atmosphere maintenance.

Q. How does the solubility profile of this compound in organic solvents influence experimental design?

- Methodological Answer : Solubility data in solvents like ethanol, DMSO, and DMF are critical for reaction setup and crystallization. For example:

- Ethanol Contradictions : Two independent studies reported mole fraction solubilities of 0.0708 and 0.1424 in ethanol at 298 K. Researchers should validate solubility experimentally using gravimetric or spectroscopic methods and consider solvent purity and temperature control to resolve discrepancies .

- Solvent Selection : High solubility in polar aprotic solvents (e.g., DMF) facilitates coupling reactions, while low solubility in hydrocarbons (e.g., heptane) aids in recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are spectral artifacts mitigated?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in deuterated DMSO or CDCl to confirm substitution patterns. Artifacts from residual protons are minimized by solvent drying and degassing .

- IR Spectroscopy : Identification of carboxylic acid (1700–1720 cm) and ether (1250 cm) functional groups. Baseline correction and KBr pellet preparation ensure accuracy .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation. Matrix effects are reduced by using internal standards (e.g., sodium formate) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved when determining the structure of this compound?

- Methodological Answer :

- SHELX Suite : Use SHELXL for refinement and SHELXD for phase problem solutions. For twinned data, the TWIN command in SHELXL refines twin laws (e.g., two-fold rotation) and partitions overlapping reflections .

- Disorder Modeling : Partial occupancy refinement for disordered benzyloxy groups, guided by difference Fourier maps. Constraints (e.g., SIMU, DELU) stabilize thermal parameters .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry and R1/R2 convergence criteria (<5%) .

Q. What strategies address contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions involving the 2-chloro substituent?

- Methodological Answer : Contradictions may arise from solvent polarity, nucleophile strength, or competing mechanisms:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS by stabilizing transition states. Kinetic studies under varying dielectric constants (e.g., using Kirkwood analysis) quantify solvent contributions .

- Nucleophile Screening : Compare amines (soft nucleophiles) vs. thiols (hard nucleophiles) under identical conditions. Competitive experiments with isotopic labeling (e.g., ) track substitution pathways .

Q. How can computational methods predict the impact of substituents on electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO). Electrostatic potential maps identify electrophilic/nucleophilic sites .

- MD Simulations : Solvent effects on reaction barriers are modeled using explicit solvent MD (e.g., TIP3P water) with umbrella sampling for free energy profiles .

Q. What experimental designs are effective for studying enzyme interactions influenced by the benzyloxy and chloro substituents?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxylated sensor chip to measure binding kinetics (k/k) with target enzymes .

- Cellular Assays : Evaluate membrane permeability via fluorescence microscopy using a fluorescently tagged derivative. Compare IC values in wild-type vs. transporter-deficient cell lines .

Q. How can synthetic pathways for derivatives be validated, and what analytical methods ensure purity?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS in negative ion mode for purity assessment (>98%). Gradient elution (water/acetonitrile + 0.1% formic acid) resolves polar byproducts .

- Elemental Analysis : Carbon/hydrogen/nitrogen combustion analysis to confirm stoichiometry. Deviations >0.4% indicate impurities .

Tables for Key Data

Table 1 : Solubility of 2-Chlorobenzoic Acid Derivatives in Selected Solvents (298 K)

| Solvent | Mole Fraction Solubility | Notes |

|---|---|---|

| Ethanol | 0.0708 vs. 0.1424 | Contradictory data; validate experimentally |

| DMSO | 0.452 | High solubility for reaction media |

| Heptane | 0.0012 | Low solubility for crystallization |

Table 2 : Common Reagents and Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| NAS (Amine) | DMF, KCO, 80°C | 2-Amino-substituted derivatives |

| Oxidation | KMnO, HSO | Carboxylic acid intermediates |

| Coupling | Pd(PPh), Toluene | Biaryl frameworks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.